2-[4-[[(2-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Overview
Description
2-[4-[[(2-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a chlorobenzyl group, an amino group, and a methoxyphenoxy moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(2-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nucleophilic aromatic substitution of a chlorobenzyl compound with an amine, followed by the introduction of the methoxyphenoxy group through a series of reactions. The final step involves the formation of the acetamide moiety and the conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(2-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzyl oxides, while reduction could produce chlorobenzyl amines.
Scientific Research Applications
2-[4-[[(2-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[[(2-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(2-bromobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride
- 2-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride
- 2-(4-{[(2-iodobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride
Uniqueness
2-[4-[[(2-Chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride is unique due to the presence of the chlorobenzyl group, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
2-[4-[[(2-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3.ClH/c1-22-16-8-12(6-7-15(16)23-11-17(19)21)9-20-10-13-4-2-3-5-14(13)18;/h2-8,20H,9-11H2,1H3,(H2,19,21);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSVSIEQWLMLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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